

Established Animal Models for Studying the In Vivo Functions of CSF1

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Colony-Stimulating Factor 1 (**CSF1**) is a critical cytokine that regulates the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts. The interaction of **CSF1** with its receptor, **CSF1**R (encoded by the c-fms proto-oncogene), is fundamental to tissue homeostasis, immune response, and development. Dysregulation of the **CSF1/CSF1**R signaling pathway is implicated in various diseases, including inflammatory disorders, cancer, and skeletal diseases. This document provides a detailed overview of established animal models used to investigate the in vivo functions of **CSF1**, complete with experimental protocols and quantitative data summaries.

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mice are powerful tools for dissecting the precise roles of **CSF1** and **CSF1**R. These models can be broadly categorized into constitutive knockouts, conditional knockouts, and reporter strains.

Constitutive Knockout Models

These models feature a permanent, systemic inactivation of the **Csf1** or **Csf1**r gene. They are instrumental in revealing the fundamental roles of **CSF1** signaling in development and homeostasis.

Methodological & Application





- Csf1 Knockout (Csf1op/op) Mouse: This is a naturally occurring inactivating mutation in the Csf1 gene. These mice are osteopetrotic (hence "op/op") due to a severe deficiency in osteoclasts, which are responsible for bone resorption.[1][2] The op/op mouse model has been crucial for demonstrating the essential role of CSF1 in the development and maintenance of most tissue-resident macrophage populations.[2][3]
- Csf1r Knockout (Csf1r-/-) Mouse: Targeted disruption of the CSF1R gene results in a
 phenotype that is very similar to, and in some aspects more severe than, the Csf1op/op
 mouse.[1] This includes severe osteopetrosis, a profound deficiency in mononuclear
 phagocytes, and reproductive defects.[1][4] The similarity in phenotypes between the ligand
 and receptor knockouts confirms that the major in vivo effects of CSF1 are mediated through
 CSF1R.[1]

Table 1: Phenotypic Comparison of Constitutive CSF1 and CSF1R Knockout Mice



Feature	Wild-Type (+/+)	Csf1op/op	Csf1r-/-
Bone Phenotype	Normal bone remodeling	Severe osteopetrosis, lack of bone marrow cavity, failure of tooth eruption[1][2]	Severe osteopetrosis, similar to Csf1op/op[1] [4]
Macrophage Populations	Normal tissue macrophage densities	Severely reduced F4/80+ macrophages in multiple tissues (e.g., liver, kidney, skin)[1]	Significant reduction in tissue macrophages, often more severe than op/op[1]
Monocytes	Normal circulating levels	Reduced monocyte counts	Reduced monocyte counts
Reproductive Fitness	Fertile	Reduced fertility in both sexes	Reduced fertility in both sexes[4][5]
Growth & Survival	Normal growth	Reduced postnatal growth, shorter lifespan	Reduced postnatal growth, shorter lifespan[5]
Circulating CSF1 Levels	Normal	Normal to slightly elevated	~20-fold elevated due to lack of receptor- mediated clearance[1]

Conditional Knockout Models

To overcome the developmental defects and lethality associated with constitutive knockouts, conditional models allow for spatial and temporal control of gene deletion.

Csf1rflox/flox Mice: These mice have loxP sites flanking a critical exon (e.g., Exon 5) of the Csf1r gene.[4][5] By crossing these mice with a strain expressing Cre recombinase under the control of a tissue-specific or inducible promoter (e.g., Cx3cr1-CreERT2 for microglia and monocytes, Villin-Cre for intestinal epithelial cells), researchers can delete CSF1R in specific cell populations or at specific times.[5][6] This approach has been invaluable for studying the role of CSF1R in adult tissue macrophages, microglia in neurodegenerative diseases like



Alzheimer's, and in specific cancer contexts, avoiding the severe developmental phenotypes of the full knockout.[6][7]

Reporter and Fate-Mapping Models

Reporter mice express a fluorescent protein (like EGFP or mApple) under the control of the **Csf1**r promoter, allowing for the visualization and tracking of **CSF1**R-expressing cells in vivo.

- Csf1r-EGFP (MacGreen) Mice: In these mice, the Csf1r promoter drives the expression of Enhanced Green Fluorescent Protein.[8] This allows for the identification and isolation of macrophages and their precursors from various tissues.[8] It's important to note that in this model, EGFP is also expressed in granulocytes, which express Csf1r mRNA but not the surface protein.[8]
- Csf1r-mApple Mice: This model uses the red fluorescent protein mApple, providing an alternative to EGFP for multi-color imaging experiments and compatibility with other GFP-based reporter lines.[9] These mice have been used to dissect the differentiation and CSF1 responsiveness of mononuclear phagocyte populations in situ.[9]

Pharmacological Models

The administration of inhibitors targeting the **CSF1/CSF1**R axis provides a powerful, transient, and clinically relevant method for studying **CSF1** function. This approach is particularly useful in drug development.

- Small Molecule CSF1R Kinase Inhibitors: Orally bioavailable small molecules that inhibit the tyrosine kinase activity of CSF1R are widely used. Examples include Pexidartinib (PLX3397), PLX5622, and others.[10][11][12] These inhibitors can effectively deplete CSF1R-dependent macrophages in various tissues, including the brain (microglia), and are used extensively in preclinical models of cancer, neuroinflammation, and inflammatory diseases.[11][13]
- Neutralizing Antibodies: Monoclonal antibodies that block either CSF1 (e.g., clone 5A1) or the CSF1R (e.g., AFS98) can also be used to inhibit signaling.[10][14] Antibody-based inhibition can offer greater specificity compared to some kinase inhibitors that may have offtarget effects.[11]





Table 2: Efficacy of Pharmacological CSF1R Inhibition on Macrophage Depletion in Mice



Inhibitor	Model/Tissue	Dose & Administration	Efficacy (Macrophage Depletion)	Reference
PLX5622	Lean Mice (Multiple Tissues)	Administered in chow	Microglia: ~95%Colon Macrophages: ~92%Adipose Tissue Macrophages: ~58%Peritoneal Macrophages: ~90%	[11]
Anti-CSF1R Ab (AFS98)	Lean Mice (Multiple Tissues)	Weekly IP injection	Colon Macrophages: ~54%Adipose Tissue Macrophages: ~62%Lung Macrophages: ~29%Peritoneal Macrophages: ~68%	[11]
Pexidartinib (PLX3397)	Pancreatic Cancer Model	IP injection	Significant reduction in Tumor- Associated Macrophages (TAMs)	[10][12]
Anti-CSF1R Ab	MacGreen Reporter Mice	400 μg, IP, 3x/week for 3 weeks	Depletion of resident macrophages in brain, retina, lung, ovary, and uterus	[14]



Humanized Mouse Models

To test human-specific therapeutics, humanized mouse models are essential. These mice are engineered to express human **CSF1** and/or **CSF1**R, allowing for the in vivo evaluation of drugs that target the human proteins.[15][16][17] These models are particularly valuable in immuno-oncology for testing human-specific anti-**CSF1**R antibodies in the context of a murine tumor microenvironment.[17][18][19]

Experimental Protocols

Protocol 1: Generation of a Tissue-Specific CSF1R Knockout Mouse (Microglia-Specific Example)

This protocol describes the generation of a tamoxifen-inducible knockout of **CSF1**R specifically in microglia.

Materials:

- Csf1rflox/flox mice (e.g., C57BL/6J-Csf1rtm1Jwp/J)[6]
- Cx3cr1-CreERT2 mice (e.g., B6.129P2(Cg)-Cx3cr1tm2.1(cre/ERT2)Jung/J)[6]
- Tamoxifen
- Corn oil

Procedure:

- Breeding: Cross homozygous Csf1rflox/flox mice with Cx3cr1-CreERT2 mice to generate
 Csf1rflox/+; Cx3cr1-CreERT2 offspring. Intercross these offspring to generate experimental
 (Csf1rflox/flox; Cx3cr1-CreERT2) and control (Csf1rflox/flox) littermates.
- Tamoxifen Preparation: Dissolve tamoxifen in corn oil to a final concentration of 20 mg/mL.
 This may require warming and vortexing.
- Tamoxifen Administration: At the desired age (e.g., 10-12 weeks), administer tamoxifen to the mice via intraperitoneal (IP) injection or oral gavage. A common regimen is 75-100 mg/kg body weight daily for 5 consecutive days.[6]



- Recombination and Washout: Following the last tamoxifen dose, allow at least 2-4 weeks for Cre-mediated recombination to become effective and for the tamoxifen to be cleared from the system before starting experiments.
- Verification: Confirm successful knockout of CSF1R in the target cell population (e.g., microglia isolated from the brain) via qPCR for Csf1r mRNA, Western blot for CSF1R protein, or flow cytometry for surface CSF1R (CD115).

Protocol 2: In Vivo Administration of a CSF1R Inhibitor

This protocol outlines the administration of a small molecule **CSF1**R inhibitor to deplete macrophages.

Materials:

- CSF1R inhibitor (e.g., Pexidartinib/PLX3397, PLX5622)
- Vehicle for formulation (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
- Experimental mice (e.g., C57BL/6)
- Oral gavage needles

Procedure:

- Inhibitor Formulation: Prepare the inhibitor formulation according to the manufacturer's instructions or literature precedent. For Pexidartinib, a formulation for oral gavage can be made in a vehicle of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80.
- Dosing: Administer the inhibitor daily via oral gavage at a dose known to be effective (e.g., 25-50 mg/kg). Alternatively, for inhibitors like PLX5622, the compound can be formulated directly into the mouse chow for ad libitum feeding.[11]
- Treatment Duration: Continue treatment for the duration required to achieve the desired effect. Macrophage depletion can be observed within days to weeks, depending on the tissue and the inhibitor used.[11]



- Monitoring: Monitor mice for any adverse effects, such as weight loss or changes in behavior.
- Analysis: At the end of the experiment, harvest tissues of interest. Analyze macrophage populations using flow cytometry (e.g., staining for F4/80, CD11b, CD68) or immunohistochemistry to confirm depletion.

Protocol 3: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the standard method for generating macrophages from mouse bone marrow precursors using recombinant **CSF1**.[20][21]

Materials:

- Mouse (e.g., C57BL/6, 6-12 weeks old)
- 70% Ethanol
- Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
- Recombinant mouse **CSF1** (M-CSF)
- Sterile dissection tools, syringes, and needles (25G)
- 100 mm non-tissue culture treated petri dishes
- Cell scraper

Procedure:

- Bone Marrow Harvest: Euthanize the mouse and sterilize the hind legs with 70% ethanol.
 Dissect the femur and tibia, removing all muscle and connective tissue.
- Cell Isolation: Cut the ends of the bones and flush the marrow into a sterile tube using a 25G needle and syringe filled with complete RPMI medium. Create a single-cell suspension by gently pipetting up and down.[21]

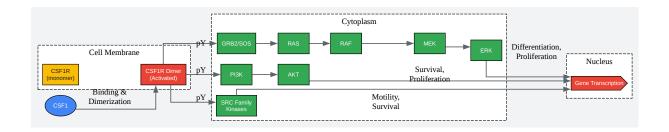


- Red Blood Cell Lysis (Optional but Recommended): Resuspend the cell pellet in ACK lysis buffer for 1-2 minutes to lyse red blood cells. Quench the reaction with excess medium and centrifuge.
- Plating and Differentiation: Resuspend the bone marrow cells in complete RPMI medium containing 20-50 ng/mL of recombinant mouse **CSF1**.[22][23] Plate the cells onto 100 mm non-tissue culture treated petri dishes. Typically, the marrow from one mouse is plated across 4-5 dishes.
- Incubation: Culture the cells at 37°C in 5% CO2.
- Feeding: On day 3 or 4, add fresh, pre-warmed complete RPMI with CSF1 to the plates.[21]
- Harvesting: By day 7, the cells will have differentiated into a confluent monolayer of adherent macrophages. Harvest the BMDMs by washing with PBS, adding ice-cold PBS/EDTA, incubating on ice for 10 minutes, and then gently scraping. The cells are now ready for downstream experiments.[22]

Visualizations CSF1R Signaling Pathway

The binding of **CSF1** (or IL-34) to **CSF1**R induces receptor dimerization and transautophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for various signaling adaptors, activating downstream cascades like PI3K/AKT, MAPK/ERK, and SRC family kinases, which collectively regulate macrophage survival, proliferation, differentiation, and motility.[7][24][25][26]





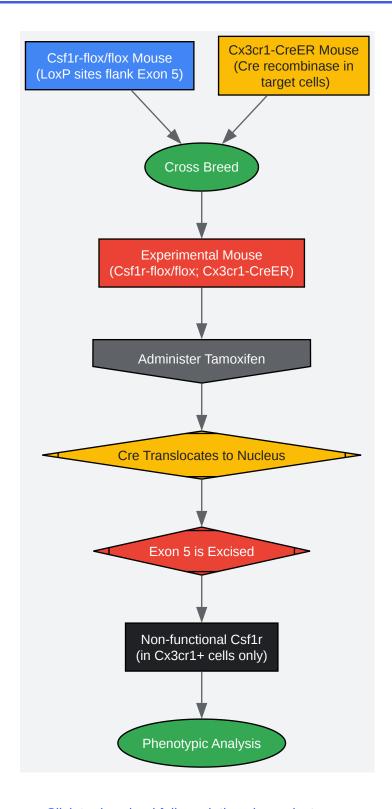
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Caption: Simplified CSF1R signaling cascade.

Experimental Workflow: Conditional Gene Knockout

This diagram illustrates the process of creating and utilizing a tamoxifen-inducible, tissue-specific conditional knockout mouse model to study gene function.





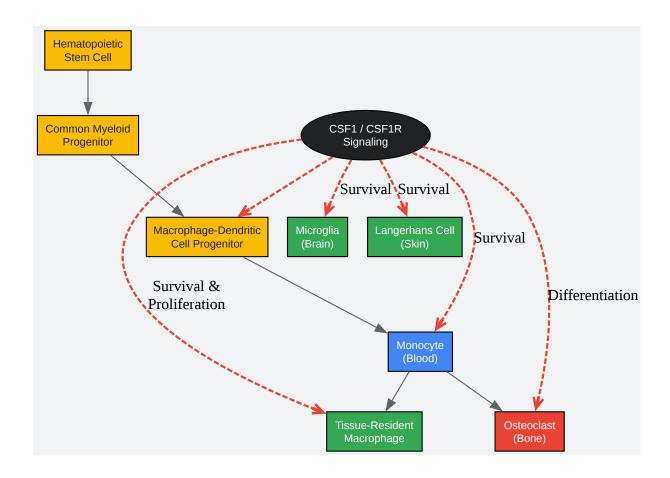
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Caption: Workflow for generating an inducible conditional knockout.

Logical Relationships of CSF1-Dependent Cells



This diagram shows the central role of **CSF1** in the development and maintenance of various mononuclear phagocyte system (MPS) cells from a common progenitor.



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Caption: **CSF1** is critical for MPS cell development and maintenance.

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